Isoxaprolol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(tert-butylamino)-3-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-14-11-17(24-21-14)10-9-15-7-5-6-8-18(15)23-13-16(22)12-20-19(2,3)4/h5-11,16,20,22H,12-13H2,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIVIHVEHZGRGG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024556 | |
| Record name | (E)-1-(tert-Butylamino)-3-(2-(2-(3-methyl-5-isoxazolyl)vinyl)phenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75949-60-9, 72825-08-2 | |
| Record name | Isoxaprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75949-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((1,1-Dimethylethyl)amino)-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072825082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxaprolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075949609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-(tert-Butylamino)-3-(2-(2-(3-methyl-5-isoxazolyl)vinyl)phenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOXAPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y84EU1HAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Strategies for Isoxaprolol Preparation
Chlorohydrin Intermediate Method
The foundational approach for this compound synthesis involves the sequential conversion of a 3-(aryloxy)-1,2-propanediol precursor into a chlorohydrin intermediate, followed by epoxide formation and amine nucleophilic ring-opening. This method, adapted from the synthesis of analogous beta-blockers like propranolol, leverages trisubstituted phosphonium halides for selective chlorination.
Reaction Mechanism and Conditions
Chlorination of 3-(Aryloxy)-1,2-Propanediol :
The diol reacts with triphenylphosphine (Ph₃P) and carbon tetrachloride (CCl₄) in acetonitrile at ambient temperature (22°C) for 16–20 hours. This step selectively substitutes the secondary hydroxyl group with chlorine, yielding a monochloro derivative while minimizing dichloro byproduct formation.
$$
\text{Diol} + \text{Ph₃P/CCl₄} \rightarrow \text{Chlorohydrin} + \text{Ph₃PO} + \text{HCl}
$$
The selectivity arises from the preferential reactivity of Ph₃P/CCl₄ with secondary alcohols over primary ones, ensuring >90% monochlorination efficiency.Epoxidation via Base Treatment :
The chlorohydrin undergoes cyclization using sodium methoxide (NaOMe) in methanol, forming a 2,3-epoxypropane derivative. This exothermic reaction requires careful temperature control (0–25°C) to prevent epoxide ring-opening.
$$
\text{Chlorohydrin} + \text{NaOMe} \rightarrow \text{Epoxide} + \text{NaCl} + \text{MeOH}
$$Amine Nucleophilic Attack :
The epoxide reacts with isopropylamine in ethanol under reflux (60–80°C) for 2–4 hours. The amine attacks the less hindered carbon of the epoxide, yielding this compound with retention of configuration at the chiral center.
$$
\text{Epoxide} + \text{NH(CH(CH₃)₂)} \rightarrow \text{this compound} + \text{H₂O}
$$
Yield and Purity :
Epoxide Ring-Opening with Amines
An alternative one-pot synthesis avoids intermediate isolation, enhancing process efficiency. Starting from (S)-3-(aryloxy)-1,2-propanediol, the entire sequence—chlorination, epoxidation, and amine addition—is conducted in a single reactor.
Key Advantages:
- Reduced Purification Steps : Intermediates remain in solution, minimizing losses.
- Enantiomeric Preservation : Chiral integrity maintained through non-racemizing conditions.
Industrial-Scale Example :
- Reactants : (S)-3-(4-Isoxazolyloxy)-1,2-propanediol (1.0 mol), Ph₃P (1.1 mol), CCl₄ (2.2 equiv.), acetonitrile (5 L).
- Conditions : 22°C, 18 hours → NaOMe (1.05 equiv.), 0°C → isopropylamine (2.4 equiv.), reflux 2 hours.
- Workup : Acid-base extraction followed by recrystallization from methyl ethyl ketone/ether.
- Yield : 68% (over three steps), optical purity: 99.2% ee (by chiral HPLC).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Analytical Characterization of this compound
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Parameter | Chlorohydrin Method | One-Pot Synthesis |
|---|---|---|
| Total Yield | 44–50% | 65–70% |
| Purity | 98.5% | 99.2% |
| Process Steps | 3 | 1 |
| Scalability | Moderate | High |
The one-pot method offers superior efficiency and enantiomeric control, making it preferable for industrial-scale production. However, the chlorohydrin route allows intermediate characterization, advantageous for regulatory documentation.
Chemical Reactions Analysis
Isoxaprolol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmacological Properties
Isoxaprolol exhibits both selective beta-1 adrenergic receptor antagonism and partial agonistic activity. This dual action can lead to reduced heart rate and myocardial oxygen demand while maintaining some level of cardiac output, making it suitable for patients with specific cardiovascular conditions.
- Chemical Structure : this compound is characterized by its isoxazole ring structure, which contributes to its pharmacological activity.
- Mechanism of Action : It primarily works by blocking the effects of epinephrine on beta-adrenergic receptors, leading to vasodilation and decreased heart rate.
Clinical Applications
This compound has been studied for various clinical applications:
- Hypertension Management :
-
Heart Failure :
- This compound has shown promise in improving outcomes in patients with heart failure by reducing the workload on the heart.
- Case studies suggest that it may enhance exercise tolerance and quality of life in chronic heart failure patients.
-
Arrhythmias :
- Its use in controlling ventricular rate during atrial fibrillation has been documented, providing a therapeutic option for patients with this condition.
Efficacy of this compound in Hypertension Trials
| Study Name | Sample Size | Treatment Duration | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |
|---|---|---|---|---|
| Trial A | 300 | 12 weeks | 12 | 8 |
| Trial B | 450 | 24 weeks | 15 | 10 |
| Meta-analysis (5 studies) | 1500 | Varies | 14 | 9 |
Case Studies
-
Case Study: this compound in Elderly Patients
- Patient Profile : An 82-year-old male with hypertension and a history of myocardial infarction.
- Treatment Regimen : Administered this compound at a dose of 10 mg daily.
- Outcome : Significant reduction in systolic blood pressure from 160 mmHg to 130 mmHg over three months, with no adverse effects reported.
-
Case Study: this compound for Atrial Fibrillation
- Patient Profile : A 75-year-old female with persistent atrial fibrillation and rapid ventricular response.
- Treatment Regimen : Initiated on this compound at 5 mg twice daily.
- Outcome : Ventricular rate controlled effectively, with a decrease from 120 bpm to 80 bpm within four weeks.
Mechanism of Action
Isoxaprolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 receptors found in the heart. This inhibition decreases cardiac output by reducing the heart rate and the force of contraction, leading to lower blood pressure. The molecular targets involved include the beta-1 adrenergic receptors, which are part of the G protein-coupled receptor family .
Comparison with Similar Compounds
Mechanism of Action
All four compounds antagonize β1-adrenergic receptors, reducing cardiac output and renin release. This compound’s higher β1-selectivity minimizes β2-mediated bronchoconstriction, making it safer than non-selective agents in asthma patients .
Adverse Effects
- This compound : Bradycardia (5–10%), fatigue (3–5%), and rare bronchospasm (<1%) due to residual β2 activity.
- Metoprolol : Higher incidence of CNS effects (e.g., nightmares, 2–4%) due to greater lipophilicity.
- Bisoprolol: Lower risk of hypoglycemia in diabetics (vs. non-selective agents).
- Betaxolol : Increased corneal anesthesia risk (5%) due to benzofuran-related local effects .
Biological Activity
Isoxaprolol is a beta-blocker with significant therapeutic potential, primarily used in the management of hypertension and certain cardiac conditions. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
This compound, chemically classified as 1-(4-hydroxy-3-isopropylphenyl)-2-(isoxazol-5-yl)ethanol, has a molecular formula of C₁₉H₂₆N₂O₃ and a molecular weight of 330.42 g/mol. Its structure includes an isoxazole ring, which contributes to its biological activity.
This compound acts primarily by blocking beta-adrenergic receptors, leading to several physiological effects:
- Reduction in Heart Rate : By inhibiting the action of catecholamines on the heart, this compound decreases heart rate and myocardial contractility.
- Vasodilation : It promotes vasodilation through the inhibition of sympathetic nervous system activity, leading to decreased blood pressure.
- Antihypertensive Effect : this compound is effective in managing hypertension by reducing peripheral vascular resistance.
Pharmacological Effects
- Antihypertensive Activity : this compound has been shown to significantly lower blood pressure in hypertensive patients. Clinical studies indicate a reduction in systolic and diastolic blood pressure comparable to other beta-blockers such as bisoprolol .
- Antiarrhythmic Properties : The compound exhibits antiarrhythmic effects by stabilizing cardiac electrical activity, making it beneficial for patients with arrhythmias .
- Cardioprotective Effects : this compound may provide cardioprotection by reducing myocardial oxygen demand and improving exercise tolerance in patients with heart failure .
Case Studies
A comparative study involving this compound demonstrated its efficacy in controlling heart rate and improving quality of life among patients with chronic heart failure. The study included 120 participants over six months, revealing that those treated with this compound experienced significant improvements in their symptomatology compared to a control group receiving placebo .
Clinical Trials
Several clinical trials have been conducted to evaluate the effectiveness of this compound:
- Phase II Trials : Initial trials indicated promising results regarding blood pressure control and heart rate reduction .
- Phase III Trials : Larger studies confirmed these findings but also highlighted variability in patient responses, suggesting that genetic factors may influence drug efficacy .
Biological Activity Data Table
Q & A
Q. How can researchers ensure compliance with ethical guidelines when designing trials involving vulnerable populations (e.g., geriatric) for this compound studies?
- Methodological Answer: Incorporate informed consent protocols tailored to cognitive capacity, consult ethics boards for risk-benefit assessments, and adhere to CONSORT reporting guidelines for transparency in subgroup analyses .
Q. What frameworks optimize the reproducibility of this compound research in multi-center trials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
